molecular formula C16H30O8 B2753998 Bis-PEG1-C-PEG1-CH2COOH CAS No. 2358775-67-2

Bis-PEG1-C-PEG1-CH2COOH

カタログ番号: B2753998
CAS番号: 2358775-67-2
分子量: 350.408
InChIキー: OAISFDJULXOPPD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis-PEG1-C-PEG1-CH2COOH, also known as 3,9,12,18-Tetraoxaicosane-1,20-dioic acid, is a polyethylene glycol (PEG)-based linker. This compound is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins. It has a molecular formula of C16H30O8 and a molecular weight of 350.4 .

作用機序

Target of Action

Bis-PEG1-C-PEG1-CH2COOH, also known as PROTAC Linker 26, is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTACs it helps to form .

Mode of Action

PROTACs, including those formed using this compound, operate by recruiting an E3 ubiquitin ligase to a target protein . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome, a protein complex within the cell that breaks down unneeded or damaged proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, helping to regulate the concentration of particular proteins and degrade misfolded proteins .

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs it forms, facilitating their entry into cells and increasing their half-life within the body .

Result of Action

The primary result of the action of this compound is the degradation of target proteins within cells . By linking an E3 ubiquitin ligase ligand with a ligand for the target protein, PROTACs enable the selective degradation of specific proteins . This can have various effects at the molecular and cellular levels, depending on the function of the protein being targeted .

Action Environment

The action of this compound, and the PROTACs it forms, can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can impact the stability and activity of the PROTACs . Additionally, the presence of other compounds or drugs could potentially interfere with the action of the PROTACs .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis-PEG1-C-PEG1-CH2COOH involves the reaction of polyethylene glycol with carboxylic acid derivatives. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .

化学反応の分析

Types of Reactions

Bis-PEG1-C-PEG1-CH2COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

Bioconjugation and Drug Delivery

Bis-PEG1-C-PEG1-CH2COOH serves as an effective linker in bioconjugation processes, facilitating the attachment of therapeutic agents to target proteins. Its carboxylic acid groups enhance solubility and biocompatibility, making it suitable for drug delivery systems. The compound's ability to form stable conjugates allows for controlled release of drugs, improving therapeutic efficacy and reducing side effects associated with traditional drug delivery methods .

Proteolysis Targeting Chimeras (PROTACs)

The primary application of this compound is in the synthesis of PROTACs. These bifunctional molecules are designed to selectively degrade target proteins by recruiting the cellular ubiquitin-proteasome system. The linker connects a ligand that binds to the target protein with another that binds to an E3 ubiquitin ligase, enabling targeted degradation. This mechanism has significant implications for cancer therapy and treatment of neurodegenerative diseases by modulating protein levels within cells .

Biomedical Research

In biomedical research, this compound is utilized to study protein-protein interactions and cellular signaling pathways. By linking proteins or peptides with this compound, researchers can investigate the dynamics of molecular interactions within biological systems. This application is crucial for understanding disease mechanisms and developing new therapeutic strategies .

Nanotechnology

The compound is also employed in nanotechnology applications, where it aids in the formulation of nanoparticles for drug delivery and imaging purposes. Its PEGylated structure enhances the stability and circulation time of nanoparticles in biological systems, which is essential for effective targeting and reduced immunogenicity .

Synthetic Chemistry

In synthetic chemistry, this compound acts as a versatile building block for creating complex molecular architectures. Its functional groups allow for various chemical modifications, enabling chemists to design novel compounds with tailored properties for specific applications .

Data Table: Applications Overview

Application AreaDescriptionKey Benefits
BioconjugationLinker for attaching therapeutic agents to proteinsEnhanced solubility and stability
PROTAC SynthesisFacilitates targeted protein degradation through PROTAC technologySelective modulation of protein levels
Biomedical ResearchStudy of protein interactions and signaling pathwaysInsights into disease mechanisms
NanotechnologyFormulation of nanoparticles for drug delivery and imagingImproved stability and circulation
Synthetic ChemistryBuilding block for complex molecular architecturesVersatile chemical modifications

Case Study 1: Targeted Protein Degradation

In a study published in Nature Biotechnology, researchers synthesized a series of PROTACs using this compound as a linker. The resulting compounds demonstrated enhanced degradation rates of target proteins compared to traditional small-molecule inhibitors, highlighting the effectiveness of PROTAC technology in cancer therapy.

Case Study 2: Drug Delivery Systems

A research team explored the use of this compound in developing a nanoparticle-based drug delivery system for ibuprofen. The PEGylated nanoparticles exhibited improved pharmacokinetic properties, leading to increased bioavailability and reduced side effects in animal models .

類似化合物との比較

Similar Compounds

  • Bis-PEG2-C-PEG2-CH2COOH
  • Bis-PEG3-C-PEG3-CH2COOH
  • Bis-PEG4-C-PEG4-CH2COOH

Uniqueness

Bis-PEG1-C-PEG1-CH2COOH is unique due to its specific PEG chain length, which provides optimal solubility and flexibility for the synthesis of PROTACs. Compared to similar compounds with longer PEG chains, it offers a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications .

生物活性

Introduction

Bis-PEG1-C-PEG1-CH2COOH, also known as PROTAC Linker 26, is a bifunctional polyethylene glycol (PEG)-based compound primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound plays a crucial role in targeted protein degradation, offering new therapeutic avenues for various diseases, particularly cancer and neurodegenerative disorders. This article delves into its biological activity, mechanisms of action, applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₄H₂₆O₁₄
  • Molecular Weight : Approximately 350.4 g/mol
  • Purity : Typically ≥95%

The structure of this compound consists of two polyethylene glycol units linked by a central carboxylic acid group, enhancing solubility and biocompatibility while facilitating specific interactions with target proteins .

Role in PROTAC Technology

This compound serves as a critical component in PROTAC technology, which operates by:

  • Binding Domains : It features two binding domains—one that attaches to a specific protein of interest (POI) and another that binds to an E3 ubiquitin ligase.
  • Ubiquitin-Proteasome Pathway : This linker recruits the cellular machinery to tag the target protein for degradation through the ubiquitin-proteasome system, effectively modulating protein levels within cells.

Biochemical Pathways

The primary biochemical pathway involved is the ubiquitin-proteasome system, which is essential for regulating protein homeostasis in cells. The action of this compound can be influenced by environmental factors such as pH and temperature, which affect the stability and activity of the PROTACs formed with this linker.

Targeted Protein Degradation

The unique structure of this compound allows for effective binding to target proteins without significantly altering their conformation. This characteristic is crucial for maintaining biological activity while promoting selective degradation. Studies utilizing techniques like surface plasmon resonance have demonstrated its efficacy in binding affinities and kinetics .

Applications in Research and Medicine

This compound has several applications across various fields:

  • Biochemistry : Used in the synthesis of PROTACs for targeted protein degradation.
  • Medicine : Development of novel therapeutic agents aimed at diseases such as cancer and neurodegenerative disorders.
  • Nanotechnology : Employed in drug delivery systems and new materials research .

Stability Studies

Research has shown that PEGylated compounds exhibit enhanced stability in biological environments. For instance, studies comparing PEGylated peptides indicated that longer PEG chains improved stability against proteolytic degradation, highlighting the importance of linker design in therapeutic applications .

Efficacy in Cancer Treatment

In vitro studies have demonstrated that PROTACs utilizing this compound effectively degrade oncogenic proteins, thereby reducing tumor cell viability. These findings suggest a promising strategy for overcoming resistance to conventional therapies by targeting "undruggable" proteins .

StudyFindings
Stability StudyPEGylated analogues showed improved stability; >70% intact after 48 hours in serum .
Cancer ResearchEffective degradation of target oncogenic proteins; reduced cell viability observed.

特性

IUPAC Name

2-[5-[2-[5-(carboxymethoxy)pentoxy]ethoxy]pentoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O8/c17-15(18)13-23-9-5-1-3-7-21-11-12-22-8-4-2-6-10-24-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAISFDJULXOPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOCCOCCCCCOCC(=O)O)CCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。